Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-methylphenylamino group. A thioether linkage connects the thiadiazole ring to an acetic acid moiety, which is further functionalized as a 2-(2-methylphenyl)hydrazide .
Properties
CAS No. |
89632-39-3 |
|---|---|
Molecular Formula |
C18H19N5OS2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-(2-methylphenyl)acetohydrazide |
InChI |
InChI=1S/C18H19N5OS2/c1-12-7-3-5-9-14(12)19-17-22-23-18(26-17)25-11-16(24)21-20-15-10-6-4-8-13(15)2/h3-10,20H,11H2,1-2H3,(H,19,22)(H,21,24) |
InChI Key |
KEOAPKZMUQRUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NNC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Information
| Parameter | Details |
|---|---|
| Molecular Formula | C18H19N5O2S2 |
| Molecular Weight | Approximately 401.5 - 461.5 g/mol (variation depending on specific derivatives) |
| IUPAC Name | N'-(2-methylphenyl)-2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide |
| CAS Number | 89632-38-2 |
| Structural Features | 1,3,4-Thiadiazole ring, thioether linkage, acetic acid hydrazide group, aromatic amine |
The compound contains a 1,3,4-thiadiazole heterocycle linked via a sulfur atom to an acetic acid hydrazide, further substituted by a 2-methylphenylamino group.
Preparation Methods
Overview
The synthesis of Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide generally follows a multi-step approach involving:
- Formation of the hydrazide intermediate
- Cyclization to form the thiadiazole ring
- Introduction of the thioether linkage
- Final functionalization with 2-methylphenyl hydrazide group
These steps are often adapted from methodologies used for related heterocyclic compounds, such asoxadiazoles and triazoles, which share similar synthetic strategies.
Detailed Synthetic Route
Step 1: Preparation of Acid Hydrazide Intermediate
- Starting from a suitable ester or acid precursor, hydrazinolysis is performed by reacting with hydrazine hydrate to yield the corresponding acid hydrazide.
- For example, ethyl esters of the acetic acid derivative are refluxed with hydrazine hydrate in ethanol to replace the ester group with the hydrazide functionality.
- Characterization by ^1H NMR confirms disappearance of ester protons and appearance of NH and NH2 signals (singlets at ~4.3 and 9.9 ppm), indicating successful hydrazide formation.
Step 2: Cyclization to 1,3,4-Thiadiazole Ring
- The acid hydrazide intermediate undergoes cyclization with carbon disulfide in ethanolic potassium hydroxide solution under reflux conditions.
- This step forms the 1,3,4-thiadiazole-2-thione ring via intramolecular cyclocondensation.
- The reaction mixture is cooled, neutralized with dilute hydrochloric acid to precipitate the product, which is then filtered and recrystallized.
- IR spectra show characteristic NH and C=S stretching bands; ^13C NMR shows a peak near 186 ppm corresponding to the C=S group.
Step 3: Formation of Thioether Linkage
- The thiadiazole-2-thione intermediate is converted to the corresponding thioether by nucleophilic substitution with a suitable alkyl or aryl halide bearing the acetic acid moiety.
- This step attaches the acetic acid hydrazide side chain via a sulfur atom to the thiadiazole ring.
- Reaction conditions typically involve reflux in polar aprotic solvents like DMF or ethanol with a base to facilitate substitution.
Research Findings and Analytical Data
Spectroscopic Characterization
Yields and Physical Properties
Patented Methods and Industrial Considerations
- Patents describe multi-step syntheses of 5-amino-1,3,4-thiadiazole derivatives involving cyclization of amidoximes or amidines with thiocyanates or carbon disulfide, followed by functional group transformations.
- Industrial processes emphasize safer reagents and avoidance of hazardous intermediates such as nitriles.
- Cyclization methods vary, but the use of carbon disulfide in ethanolic KOH remains a common and efficient approach.
- The final compound's synthesis may require careful control of reaction conditions to avoid isomeric impurities and optimize yield.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate | Key Analytical Confirmation |
|---|---|---|---|---|
| 1 | Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | Acid hydrazide intermediate | ^1H NMR (NH/NH2 signals), IR |
| 2 | Cyclization | Carbon disulfide, ethanolic KOH, reflux | 1,3,4-Thiadiazole-2-thione | IR (C=S stretch), ^13C NMR (186 ppm) |
| 3 | Thioether formation | Alkyl/aryl halide, base, solvent (DMF/EtOH) | Thioether-linked thiadiazole derivative | MS, IR, NMR |
| 4 | Amination | 2-Methylphenylamine, mild heating | Final compound: this compound | NMR, MS, IR |
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes by binding to proteins or nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiadiazole Derivatives
Key Observations :
Physicochemical Properties
- Molecular Weight : The target compound (C19H19N5O1S2) has a calculated molecular weight of ~413.5 g/mol, similar to ’s nitro derivative (444.5 g/mol). The lower weight may improve bioavailability compared to bulkier analogs .
- Solubility : The 2-methylphenyl groups increase hydrophobicity, likely reducing aqueous solubility compared to mercapto-thiadiazole derivatives (), which possess polar thiol groups .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for high yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a pre-synthesized thiadiazole-thioacetic acid derivative with 2-(2-methylphenyl)hydrazine under reflux in ethanol or methanol. Catalyst choice (e.g., H₂SO₄ or DCC) and solvent polarity significantly impact yield. For example, and highlight esterification of thiadiazole-thioacetic acid precursors with alcohols, while details thiadiazole amine synthesis using POCl₃ as a catalyst at 90°C. Optimize pH (8–9) during precipitation to minimize byproducts .
Q. How can researchers confirm the compound’s structural integrity and purity?
Methodological Answer: Combine spectral and chromatographic techniques:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions (e.g., aromatic protons in 2-methylphenyl groups).
- IR spectroscopy to identify functional groups (e.g., N-H stretches in hydrazide at ~3300 cm⁻¹, C=O in acetic acid at ~1700 cm⁻¹).
- HPLC or TLC with UV detection to assess purity (>95% recommended). and emphasize cross-validation via elemental analysis and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Q. What are the solubility challenges, and how can salt formation improve formulation?
Methodological Answer: The compound’s solubility in polar solvents (e.g., water, DMSO) is limited due to its aromatic and thiadiazole moieties. and demonstrate that salt formation (e.g., sodium or potassium salts) via reaction with NaOH/KOH in ethanol enhances aqueous solubility. For instance, converting the acetic acid group to a carboxylate improves bioavailability for in vitro assays .
Advanced Research Questions
Q. How can the compound’s antimicrobial activity be systematically evaluated?
Methodological Answer: Use standardized protocols:
- MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Cytotoxicity screening on mammalian cell lines (e.g., HEK-293) to determine selectivity. and outline similar methodologies for thiadiazole derivatives, noting that substituents (e.g., methyl vs. methoxy groups) modulate activity .
Q. How should researchers analyze degradation products under stress conditions?
Methodological Answer: Perform forced degradation studies:
- Hydrolysis (acidic/basic/neutral conditions at elevated temperatures).
- Oxidative stress (H₂O₂ exposure).
- Photolysis (ICH Q1B guidelines).
Analyze products via LC-MS/MS and compare with synthetic standards. achieved 100% mass balance in degradation studies, identifying impurities via reverse-phase HPLC .
Q. What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to target proteins (e.g., E. coli DNA gyrase or fungal CYP51).
- MD simulations (GROMACS) to assess binding stability. used docking to prioritize derivatives for synthesis, correlating binding scores (ΔG) with experimental IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer: Modify substituents systematically:
Q. What is the impact of salt formation on physicochemical properties?
Methodological Answer: Salts alter melting points, hygroscopicity, and dissolution rates. For example, sodium salts ( ) reduce melting points by ~50°C compared to the free acid, facilitating tablet formulation. Characterize salts via DSC (differential scanning calorimetry) and PXRD to confirm crystallinity .
Q. What reaction mechanisms govern the compound’s synthesis?
Methodological Answer: The hydrazide formation likely proceeds via nucleophilic acyl substitution: the hydrazine attacks the carbonyl carbon of the acetic acid derivative, releasing water. supports a similar mechanism for thiadiazole amine synthesis, where POCl₃ activates the carbonyl group for nucleophilic attack .
Q. How can researchers develop validated analytical methods for quantification?
Methodological Answer:
- HPLC method development : Optimize mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) and column (C18, 5 µm). Validate per ICH Q2(R1) for linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ.
- UV-Vis calibration curves at λmax ~260 nm (thiadiazole absorption). and used similar approaches with retention times <10 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
